Pregnanediol vs. Allopregnanediol (5α-Pregnane-3α,20α-diol): Differential Urinary Yield Following Intravenous Progesterone Administration
In normal human subjects receiving intravenous radioactive progesterone, the urinary yield of pregnanediol (5β-pregnan-3α,20α-diol) was 8-fold higher than that of its 5α-isomer, allopregnanediol [1]. This establishes pregnanediol as the dominant urinary metabolite in the systemic circulation pathway, whereas allopregnanediol predominates following percutaneous administration due to enhanced 5α-reductase activity in the skin [1].
| Evidence Dimension | Urinary metabolite yield following intravenous progesterone administration |
|---|---|
| Target Compound Data | Pregnanediol yield: 8-fold higher than allopregnanediol |
| Comparator Or Baseline | Allopregnanediol (5α-pregnane-3α,20α-diol): baseline yield |
| Quantified Difference | Pregnanediol yield is 8× greater than allopregnanediol following intravenous progesterone |
| Conditions | Human subjects; intravenous administration of labeled progesterone; urinary metabolite measurement |
Why This Matters
For studies involving systemic progesterone metabolism or monitoring of endogenous progesterone production, pregnanediol provides substantially higher signal strength and analytical sensitivity compared to allopregnanediol.
- [1] In Vivo Studies on Progesterone Metabolism by Human Skin. Journal of Clinical Endocrinology and Metabolism, 1969, 29(12): 1580. DOI: 10.1210/jcem-29-12-1580. View Source
